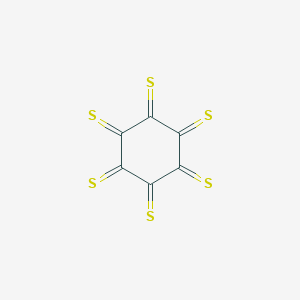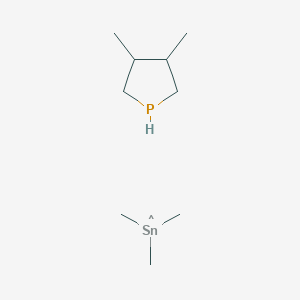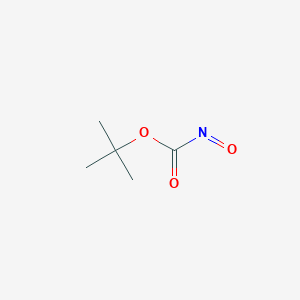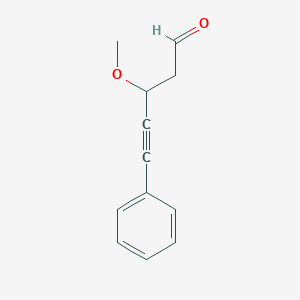![molecular formula C14H6Br8O B14280388 1,2,3,4-Tetrabromo-5-[2-(2,3,4,5-tetrabromophenoxy)ethyl]benzene CAS No. 119965-41-2](/img/structure/B14280388.png)
1,2,3,4-Tetrabromo-5-[2-(2,3,4,5-tetrabromophenoxy)ethyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrabromo-5-[2-(2,3,4,5-tetrabromophenoxy)ethyl]benzene is a brominated aromatic compound. This compound is characterized by its high bromine content, which imparts unique chemical properties. It is often used in various industrial and research applications due to its stability and reactivity.
Vorbereitungsmethoden
The synthesis of 1,2,3,4-Tetrabromo-5-[2-(2,3,4,5-tetrabromophenoxy)ethyl]benzene typically involves the bromination of precursor aromatic compounds. One common method involves the use of iron (III) chloride as a catalyst in a solution of chloroform or tetrachloromethane, yielding the desired compound in high purity . Industrial production methods may involve similar bromination reactions but are scaled up to accommodate larger quantities.
Analyse Chemischer Reaktionen
1,2,3,4-Tetrabromo-5-[2-(2,3,4,5-tetrabromophenoxy)ethyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like sodium cyclopentadienylide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although detailed studies on these reactions are limited.
Coupling Reactions: It can participate in coupling reactions, such as the Sonogashira cross-coupling, to form more complex molecules.
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetrabromo-5-[2-(2,3,4,5-tetrabromophenoxy)ethyl]benzene is used in various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex aromatic compounds and ligands.
Biology: Its brominated structure makes it useful in studying the effects of brominated compounds on biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug design and development.
Industry: It is used in the production of flame retardants and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2,3,4-Tetrabromo-5-[2-(2,3,4,5-tetrabromophenoxy)ethyl]benzene involves its interaction with molecular targets through its bromine atoms. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The exact molecular pathways are still under investigation, but its reactivity is primarily driven by the presence of multiple bromine atoms.
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrabromo-5-[2-(2,3,4,5-tetrabromophenoxy)ethyl]benzene can be compared with other brominated aromatic compounds such as:
1,2,4,5-Tetrabromobenzene: Similar in structure but lacks the additional phenoxyethyl group.
Hexabromobenzene: Contains more bromine atoms but has a different structural arrangement.
Tetrabromobisphenol A: Used as a flame retardant but has different applications and properties.
These comparisons highlight the unique structure and reactivity of this compound, making it valuable for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
119965-41-2 |
|---|---|
Molekularformel |
C14H6Br8O |
Molekulargewicht |
829.4 g/mol |
IUPAC-Name |
1,2,3,4-tetrabromo-5-[2-(2,3,4,5-tetrabromophenoxy)ethyl]benzene |
InChI |
InChI=1S/C14H6Br8O/c15-6-3-5(9(17)13(21)10(6)18)1-2-23-8-4-7(16)11(19)14(22)12(8)20/h3-4H,1-2H2 |
InChI-Schlüssel |
QMCLAQNLEADVIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1Br)Br)Br)Br)CCOC2=CC(=C(C(=C2Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


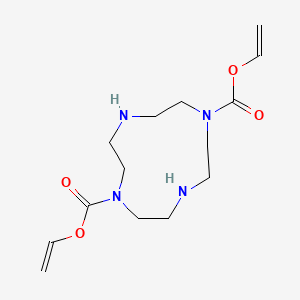
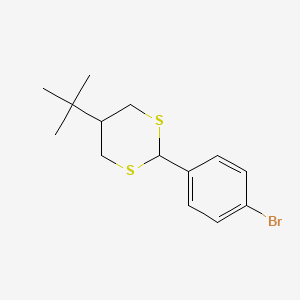
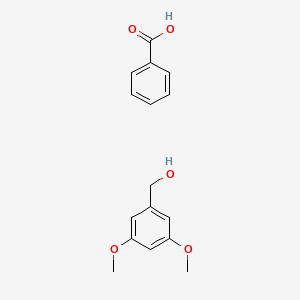
![1-{[4-(Thiophen-3-yl)phenyl]methyl}-1H-imidazole](/img/structure/B14280332.png)
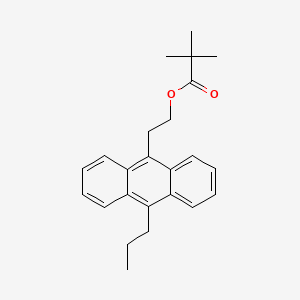
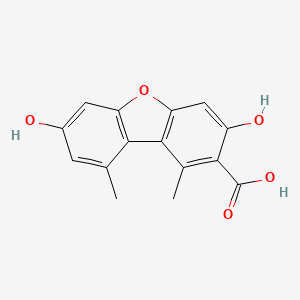
![3-(6-Ethoxypyridin-2-yl)-1-azabicyclo[2.2.2]octane;oxalic acid](/img/structure/B14280336.png)
